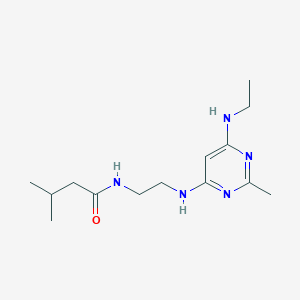

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O/c1-5-15-12-9-13(19-11(4)18-12)16-6-7-17-14(20)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,17,20)(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIIDYCPQRFNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide typically involves multiple steps:

Formation of the Pyrimidine Ring:

Starting with a suitable precursor, such as a nitrile or amidine compound, cyclization reactions are employed to form the pyrimidine core.

Methyl and ethylamino groups are introduced through alkylation and substitution reactions.

Coupling with the Amide Moiety:

The pyrimidine derivative is then coupled with an appropriate amine to form the amide linkage.

This step often involves the use of coupling reagents like carbodiimides under mild conditions to ensure high yields.

Industrial Production Methods: For industrial-scale production, the synthesis involves optimized reaction conditions to maximize yield and purity. Key steps include:

Large-scale cyclization reactors for the pyrimidine formation.

Continuous flow reactors for amide coupling to enhance efficiency and consistency.

Rigorous purification processes, such as chromatography and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation:

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide can undergo oxidation at the ethylamino and methyl groups, forming hydroxylated or ketone derivatives.

Reduction:

The compound can be reduced to amine derivatives under hydrogenation conditions, using catalysts such as palladium on carbon.

Substitution:

Nucleophilic substitution can occur at the pyrimidine ring, allowing for modifications at the 4- and 6-positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or meta-chloroperbenzoic acid under mild conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products Formed:

Hydroxylated derivatives from oxidation.

Reduced amine derivatives.

Substituted pyrimidine derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry:

Used as an intermediate in organic synthesis, enabling the formation of complex molecules.

Biology:

Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

Industry:

Utilized in the synthesis of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The exact mechanism of action for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide varies depending on its application. In biological systems, it may:

Interact with enzyme active sites, inhibiting or modulating their activity.

Bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the thiazole-carboxamide and hydroxyethyl-piperazine groups present in Dasatinib, which are critical for its kinase inhibition (e.g., BCR-ABL) .

- Compounds m, n, o exhibit significantly bulkier aromatic substituents, likely reducing metabolic clearance rates compared to the target’s aliphatic side chains.

Pharmacological Implications

- Target Selectivity: Unlike Dasatinib, which targets multiple kinases (e.g., SRC, BCR-ABL) via its thiazole and piperazine moieties , the target compound’s simpler structure may limit its kinase affinity. However, the ethylamino group could facilitate interactions with adenosine or serotonin receptors, as seen in related pyrimidine derivatives .

- Antineoplastic Potential: Structural similarities to Dasatinib suggest possible antiproliferative activity, but the absence of a thiazole ring may reduce potency against tyrosine kinases .

Physicochemical Properties

- Solubility: The ethylamino group may confer moderate water solubility compared to nitro-substituted analogs (e.g., [240136-69-0] in ), which are less soluble due to electron-withdrawing nitro groups .

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

- Molecular Formula : C₁₅H₂₁N₇O₂

- Molecular Weight : 331.37 g/mol

- CAS Number : 1257553-47-1

The presence of the ethylamino group and the pivalamide moiety enhances its potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrimidine Ring : The synthesis begins with the reaction of ethylamine with 2-methylpyrimidine-4-amine.

- Introduction of Ethylamino Group : A nucleophilic substitution reaction introduces the ethylamino group.

- Coupling Reaction : The final step involves coupling the modified pyrimidine with 3-methylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The overall yield from these reactions typically reaches around 59.5%.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. This compound has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation.

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The unique arrangement of functional groups in this compound allows for selective binding to specific enzymes, particularly those involved in cellular signaling pathways. This selectivity could make it a valuable tool in drug development aimed at modulating enzyme activity in diseases such as diabetes and hypertension.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antitumor Activity : In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Enzyme Interaction Study : Another study focused on the interaction of this compound with protein kinases, revealing that it acts as a competitive inhibitor, thereby providing insights into its mechanism of action and potential therapeutic applications.

Applications

This compound is being explored for various applications:

- Pharmaceutical Development : Due to its biological activity, it is being considered as a lead compound for developing new drugs targeting cancer and metabolic disorders.

- Biochemical Research : The compound serves as a biochemical probe to study enzyme functions and cellular processes, contributing to a better understanding of disease mechanisms.

Q & A

Basic Question: What are the key structural features of this compound, and how do they influence its physicochemical properties?

Answer:

The compound contains a pyrimidine ring with an ethylamino substituent at position 6 and a methyl group at position 2. The butanamide side chain includes a tertiary amine and a branched alkyl group, which collectively impact solubility, stability, and intermolecular interactions (e.g., hydrogen bonding).

Methodological Insight:

- Characterization Techniques: Use NMR (¹H/¹³C) to confirm substituent positions and X-ray crystallography (e.g., analogs in ) to resolve stereochemistry.

- Lipophilicity Assessment: Calculate logP values using computational tools (e.g., Schrödinger’s QikProp) to predict membrane permeability.

Basic Question: What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?

Answer:

Synthesis typically involves sequential nucleophilic substitutions and amide couplings. Key steps include:

Pyrimidine Core Formation: React 6-chloro-2-methylpyrimidin-4-amine with ethylamine under reflux in ethanol (60–80°C, 12–24 hours).

Side-Chain Introduction: Couple the intermediate with 3-methylbutanoyl chloride using DCC/DMAP in anhydrous DCM.

Methodological Insight:

- Optimization: Monitor reaction progress via TLC or HPLC. Use protecting groups (e.g., Boc for amines) to prevent side reactions .

Basic Question: How can researchers validate the purity and identity of this compound?

Answer:

Analytical Workflow:

- Purity: HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).

- Identity: High-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR to verify amide C=O stretches (~1650 cm⁻¹).

- Crystallinity: Powder X-ray diffraction (PXRD) to assess polymorphic forms .

Advanced Question: How can experimental design (DoE) optimize reaction yield and minimize byproducts?

Answer:

DoE Strategy:

- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Surface Methodology (RSM): Use a central composite design to model interactions and identify optimal conditions.

Case Study: Evidence from chemical engineering design (RDF2050103) highlights DoE’s role in reducing trial-and-error approaches . Computational pre-screening (e.g., ICReDD’s quantum chemical path-searching ) can prioritize experimental conditions.

Advanced Question: How should researchers resolve contradictions in bioactivity data across studies?

Answer:

Root-Cause Analysis:

Assay Variability: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).

Structural Analogues: Cross-reference with pyridazine derivatives (e.g., ) to isolate substituent-specific effects.

Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to assess degradation pathways.

Advanced Question: What computational tools are effective for predicting reaction pathways and intermediates?

Answer:

Workflow:

- Quantum Mechanics (QM): Use Gaussian or ORCA to calculate transition states and activation energies.

- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict feasible pathways.

Case Study: ICReDD’s integrated approach combines QM, ML, and high-throughput experimentation to accelerate discovery .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Answer:

Stability Protocol:

- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Photodegradation: Expose to UV light (320–400 nm) and track degradation products via LC-MS.

- pH Sensitivity: Test solubility and stability in buffers (pH 1–10) over 72 hours .

Advanced Question: How do structural modifications (e.g., substituent changes) affect target binding and selectivity?

Answer:

Comparative Analysis:

| Modification | Impact | Reference |

|---|---|---|

| Ethylamino → Trifluoromethyl | Increased lipophilicity and metabolic stability | |

| Methyl → Hydroxymethyl | Enhanced solubility but reduced BBB penetration | |

| Pyrimidine → Pyridazine | Altered π-π stacking interactions with kinase targets |

Methodology:

- Docking Studies: Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases).

- SAR Libraries: Synthesize analogues with systematic substituent variations and test in functional assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.